molecular formula C10H11NO5 B8588951 Methyl 3-ethoxy-4-nitrobenzoate

Methyl 3-ethoxy-4-nitrobenzoate

Cat. No.: B8588951
M. Wt: 225.20 g/mol
InChI Key: SBTFAEIYDGRTIC-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-4-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 4-position, an ethoxy substituent at the 3-position, and a methyl ester at the 1-position. This compound is likely synthesized via esterification or substitution reactions involving nitrobenzoic acid precursors .

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 3-ethoxy-4-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-3-16-9-6-7(10(12)15-2)4-5-8(9)11(13)14/h4-6H,3H2,1-2H3

InChI Key

SBTFAEIYDGRTIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The position and nature of substituents on the aromatic ring significantly influence the properties of nitrobenzoate esters. Key analogs include:

Methyl 3-Methoxy-4-Nitrobenzoate (CAS 5081-37-8)
  • Formula: C₉H₉NO₅
  • Molecular Weight : 211.17 g/mol
  • Key Differences: The ethoxy group in the target compound is replaced by a methoxy group.
Methyl 3-Isobutoxy-4-Nitrobenzoate (Compound 24 in )
  • Synthesis : Produced via nucleophilic substitution of methyl 3-hydroxy-4-nitrobenzoate with isobutyl bromide.
  • Key Differences : The isobutoxy group introduces greater steric hindrance and lipophilicity compared to ethoxy, affecting solubility and interaction with biological targets .
Ethyl 4-Nitrobenzoate Derivatives ()
  • Example : Ethyl 4-nitrobenzoylacetate and ethyl 4-nitrocinnamate.
  • Key Differences : The ethyl ester group (vs. methyl) increases hydrophobicity and may alter metabolic pathways. Substituents at the 4-position (nitro) vs. 3-position (ethoxy) shift electronic effects, influencing reactivity in reduction or hydrolysis reactions .
3-Methoxy-4-Nitrobenzoic Acid ()
  • Key Differences : The absence of an ester group (carboxylic acid instead) increases polarity and hydrogen-bonding capacity, making it more water-soluble but less volatile than the ester analogs .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Nitrobenzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
Methyl 3-ethoxy-4-nitrobenzoate* C₁₀H₁₁NO₅ 225.20 Ethoxy (3), Nitro (4), Methyl ester (1) Predicted higher lipophilicity vs. methoxy analog
Methyl 3-methoxy-4-nitrobenzoate C₉H₉NO₅ 211.17 Methoxy (3), Nitro (4), Methyl ester (1) Higher stability due to smaller substituent
3-Methoxy-4-nitrobenzoic acid C₈H₇NO₅ 197.15 Methoxy (3), Nitro (4), Carboxylic acid (1) High polarity, water-soluble
Methyl 3-isobutoxy-4-nitrobenzoate C₁₂H₁₅NO₅ 253.25 Isobutoxy (3), Nitro (4), Methyl ester (1) Increased steric hindrance, lower solubility

*Calculated values based on analogs.

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